![molecular formula C12H12N2O7 B5636942 methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5636942.png)
methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar nitrobenzoate derivatives involves multiple steps, including esterification, catalytic hydrogenation, acylamination, nitration, and refinement. These processes yield compounds characterized by their specific functional groups and structural motifs, which are confirmed using spectroscopic methods such as 1H NMR and IR (He-Ying Xiao).
Molecular Structure Analysis
The molecular structure of nitrobenzoate derivatives showcases polarized (charge-separated) structures, especially in the nitroaniline portion. These molecules often exhibit hydrogen-bonded configurations forming chains or sheets, contributing to their distinct crystal structures. For example, hydrogen-bonded chains of rings and sheets are observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its related compounds, indicating complex molecular interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of nitrobenzoate derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular architecture. The presence of specific functional groups like nitro, amino, and ester influences these characteristics, affecting their behavior in different solvents and under various environmental conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are determined by the molecular structure of nitrobenzoate derivatives. The electronic distribution within these molecules, influenced by substituents like nitro and methoxy groups, dictates their participation in chemical reactions, including esterification and nitration processes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7/c1-20-10(15)6-13-11(16)7-3-8(12(17)21-2)5-9(4-7)14(18)19/h3-5H,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPSCJAMVNUUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate |
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